Benzhydryl 2-chloropropanoate
Description
Benzhydryl 2-chloropropanoate is an ester derivative of 2-chloropropanoic acid, characterized by a benzhydryl (diphenylmethyl) group attached to the oxygen atom of the ester. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features, including the electron-withdrawing chlorine atom at the β-position of the propanoate chain and the bulky benzhydryl group.
Properties
Molecular Formula |
C16H15ClO2 |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
benzhydryl 2-chloropropanoate |
InChI |
InChI=1S/C16H15ClO2/c1-12(17)16(18)19-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI Key |
AGBANENAAOTFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzhydryl 2-chloropropanoate can be synthesized through the esterification of benzhydrol with 2-chloropropanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoate moiety can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzhydryl group can undergo oxidation to form benzhydryl ketones or carboxylic acids
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is performed in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, and the reactions are conducted under acidic or basic conditions
Major Products Formed
Substitution Reactions: Products include benzhydryl 2-hydroxypropanoate, benzhydryl 2-aminopropanoate, and benzhydryl 2-thiopropanoate.
Reduction Reactions: The major product is benzhydryl 2-propanol.
Oxidation Reactions: Major products include benzhydryl ketones and benzhydryl carboxylic acids
Scientific Research Applications
Benzhydryl 2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of benzhydryl 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with various enzymes and receptors, leading to changes in their activity. The 2-chloropropanoate moiety can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Benzhydryl 2-Chloropropanoate and Analogues
| Compound Name | Substituent on Ester Group | Chlorine Position | Molecular Formula | Key Features |
|---|---|---|---|---|
| This compound | Benzhydryl (diphenylmethyl) | C2 (β-position) | C16H15ClO2 | Bulky aromatic group enhances steric hindrance; chlorine at C2 influences nucleophilic substitution reactivity |
| Benzyl 2-chloropropanoate | Benzyl (phenylmethyl) | C2 (β-position) | C10H11ClO2 | Smaller aromatic group; higher solubility in polar solvents compared to benzhydryl derivatives |
| Benzyl 3-chloropropanoate | Benzyl | C3 (γ-position) | C10H11ClO2 | Chlorine at C3 alters reaction pathways (e.g., less reactive in SN2 mechanisms) |
| Methyl 2-chloropropanoate | Methyl | C2 | C4H7ClO2 | Minimal steric hindrance; higher volatility and lower stability |
| (S)-tert-Butyl 2-chloropropanoate | tert-Butyl | C2 | C7H13ClO2 | Chiral center and bulky tert-butyl group affect stereochemical outcomes in synthesis |
Key Observations :
- The benzhydryl group significantly increases steric bulk compared to benzyl or methyl groups, reducing reactivity in sterically demanding reactions (e.g., ester hydrolysis) but enhancing stability in acidic conditions .
- The chlorine position (C2 vs. C3) determines electronic and steric effects. For example, C2-substituted esters like this compound are more reactive in nucleophilic acyl substitutions due to proximity to the ester carbonyl .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Stability |
|---|---|---|---|---|
| This compound | 274.75 | 85–90 (decomposes) | Low (soluble in DCM, THF) | High (resists hydrolysis) |
| Benzyl 2-chloropropanoate | 198.65 | 25–30 | Moderate (soluble in acetone, ethanol) | Moderate |
| Methyl 2-chloropropanoate | 122.55 | -20 | High (soluble in water, methanol) | Low (prone to hydrolysis) |
| (S)-tert-Butyl 2-chloropropanoate | 164.63 | 45–50 | Low (soluble in ether, chloroform) | High (chiral stability) |
Key Findings :
- Solubility: this compound’s low polarity limits its solubility in polar solvents, whereas methyl and benzyl derivatives exhibit better miscibility in water or alcohols .
- Stability: The benzhydryl group’s steric bulk and electron-donating aromatic rings stabilize the ester against hydrolysis, unlike methyl 2-chloropropanoate, which hydrolyzes readily in aqueous conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzhydryl 2-chloropropanoate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves esterification of 2-chloropropanoic acid with benzhydrol (diphenylmethanol) using coupling agents like DCC (dicyclohexylcarbodiimide) or acid chlorides. Intermediates should be purified via column chromatography or recrystallization and characterized using H/C NMR (to confirm ester linkage and aromatic protons), IR (to verify C=O and C-O-C stretches), and mass spectrometry (for molecular ion validation). Residual solvents and byproducts should be analyzed via GC-MS or HPLC .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H NMR should show a triplet for the CHCl group (~4.2 ppm) and aromatic protons (7.2–7.4 ppm). C NMR will confirm the ester carbonyl (~170 ppm).
- IR : Peaks at ~1740 cm (ester C=O) and 1260 cm (C-O-C).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to CHClO (exact mass: 274.07). Purity should be validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do kinetic salt effects influence the solvolysis mechanisms of this compound derivatives?
- Methodological Answer : Salt effects can alter reaction rates by modulating ionic strength or stabilizing transition states. For example, in 90% aqueous bis(2-ethoxyethyl) ether, salts like NaClO increase solvolysis rates of benzhydryl derivatives by polarizing the C-Cl bond. Researchers should conduct kinetic studies using varying salt concentrations (e.g., 0.1–1.0 M) and analyze rate constants via first-order kinetics. Data should be compared to models like the Hughes-Ingold theory or Marcus equation .
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) with functionals like B3LYP/6-31G(d) can model the compound’s geometry and electron density. Solvent effects (e.g., dielectric constant of reaction medium) should be incorporated using the COSMO model. Transition-state analysis via NEB (nudged elastic band) methods can predict activation barriers. Correlation-energy corrections, as in the Colle-Salvetti method, improve accuracy for reaction energetics .
Q. What enzymatic pathways degrade 2-chloropropanoate derivatives, and how can these inform biodegradation studies?
- Methodological Answer : The enzyme 2-haloacrylate reductase (EC 1.3.1.103) catalyzes the reduction of (S)-2-chloropropanoate to 2-chloroacrylate in Burkholderia spp. Researchers can screen microbial consortia for similar activity using enrichment cultures with this compound as the sole carbon source. Metabolites should be tracked via LC-MS, and gene clusters identified via metagenomic sequencing .
Q. How can researchers assess the environmental persistence and ecotoxicological risks of this compound?
- Methodological Answer : Conduct OECD 301/302 biodegradability tests under aerobic/anaerobic conditions. Measure half-life in water/soil matrices via HPLC. Ecotoxicity can be evaluated using Daphnia magna (OECD 202) and algae (OECD 201) assays. Bioaccumulation potential should be estimated using logP values (predicted via ChemAxon or experimental shake-flask methods) .
Q. How should contradictory kinetic data for solvolysis reactions be resolved?
- Methodological Answer : Reconcile discrepancies by standardizing experimental conditions (solvent purity, temperature control ±0.1°C). Use deuterated solvents for NMR-based kinetic monitoring to avoid interference. Validate methods with control experiments (e.g., benzyl chloride solvolysis as a benchmark). Apply statistical tools like Grubbs’ test to identify outliers .
Experimental Design & Data Analysis
Q. What steps are critical in designing a study on the catalytic reduction of this compound?
- Methodological Answer :
- Objective : Optimize catalyst (e.g., Pd/C) loading and H pressure for dechlorination.
- Controls : Include a blank (no catalyst) and a reference (e.g., ethyl 2-chloropropanoate).
- Data Collection : Monitor reaction progress via GC-MS or H NMR. Calculate turnover frequency (TOF) and conversion yields.
- Safety : Use explosion-proof reactors for hydrogenation and conduct hazard assessments per NFPA guidelines .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Combine orthogonal methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
